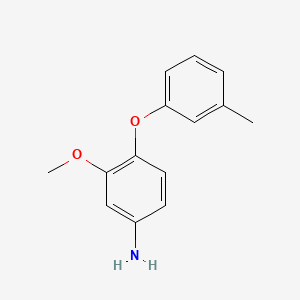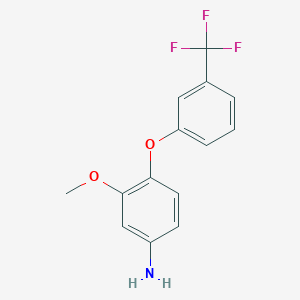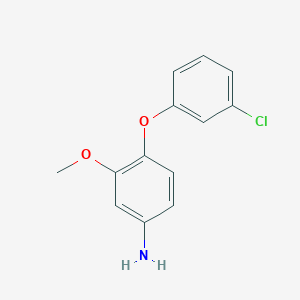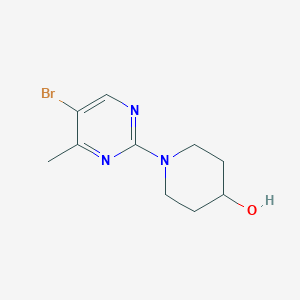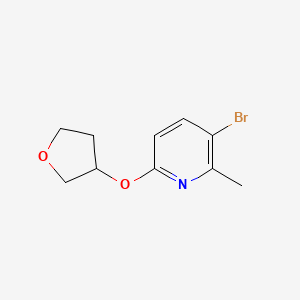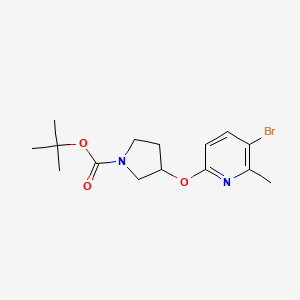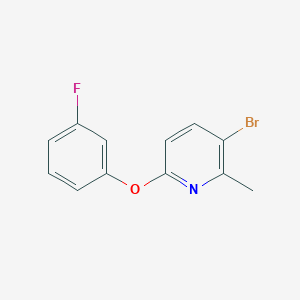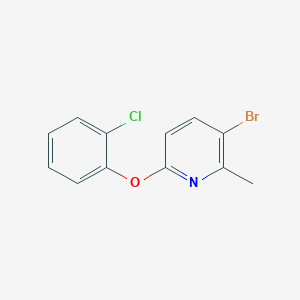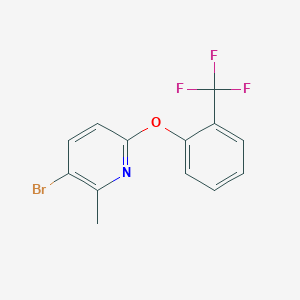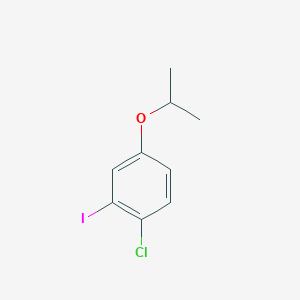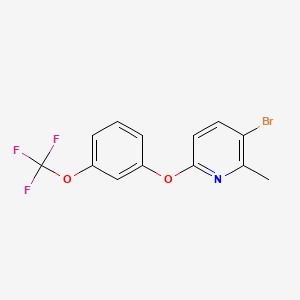
3-Bromo-2-methyl-6-(3-(trifluoromethoxy)phenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-6-(3-(trifluoromethoxy)phenoxy)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, methyl, and phenoxy groups. The trifluoromethoxy group attached to the phenoxy moiety adds unique chemical properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(3-(trifluoromethoxy)phenoxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the bromine, methyl, and phenoxy groups. Common synthetic routes include:
Halogenation: Introduction of the bromine atom to the pyridine ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Methylation: Addition of the methyl group using methylating agents such as methyl iodide in the presence of a base.
Phenoxy Substitution: Coupling of the phenoxy group with the pyridine ring through nucleophilic aromatic substitution, often using a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-6-(3-(trifluoromethoxy)phenoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Bromo-2-methyl-6-(3-(trifluoromethoxy)phenoxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-6-(3-(trifluoromethoxy)phenoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and phenoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 3-Bromo-2-methylbenzoic acid
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
3-Bromo-2-methyl-6-(3-(trifluoromethoxy)phenoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3-bromo-2-methyl-6-[3-(trifluoromethoxy)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO2/c1-8-11(14)5-6-12(18-8)19-9-3-2-4-10(7-9)20-13(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCTWBQCNBCXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC(=CC=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
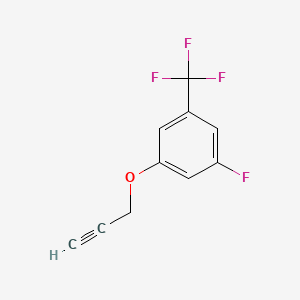
![3-Methoxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8213981.png)
![4'-(Benzyloxy)-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213985.png)
![3-(Cyclopentyloxy)-4'-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8213998.png)
